molecular formula C8H11BO2 B15138955 3-Ethylphenylboronic acid-d5

3-Ethylphenylboronic acid-d5

Cat. No.: B15138955
M. Wt: 155.02 g/mol
InChI Key: JIMVRUCDZGFJRE-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylphenylboronic acid-d5 is a deuterium-labeled derivative of 3-Ethylphenylboronic acid. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylphenylboronic acid-d5 typically involves the introduction of deuterium into 3-Ethylphenylboronic acid. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle deuterated compounds and maintain the integrity of the deuterium label .

Chemical Reactions Analysis

Types of Reactions

3-Ethylphenylboronic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethylphenylboronic acid-d5 is widely used in scientific research, including:

    Chemistry: As a tracer for quantitation in drug development and other chemical analyses.

    Biology: In studies involving metabolic pathways and enzyme kinetics.

    Medicine: For the development of deuterated drugs with improved pharmacokinetic profiles.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylphenylboronic acid-d5 involves its role as a tracer in various biochemical and pharmacological studies. The deuterium label allows for precise quantitation and tracking of the compound in biological systems. This can provide valuable insights into the pharmacokinetics, metabolism, and distribution of drugs and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylphenylboronic acid-d5 is unique due to the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for more accurate quantitation and tracking in various studies, making it a valuable tool in drug development and other research applications .

Properties

Molecular Formula

C8H11BO2

Molecular Weight

155.02 g/mol

IUPAC Name

[3-(1,1,2,2,2-pentadeuterioethyl)phenyl]boronic acid

InChI

InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3/i1D3,2D2

InChI Key

JIMVRUCDZGFJRE-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)B(O)O

Canonical SMILES

B(C1=CC(=CC=C1)CC)(O)O

Origin of Product

United States

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